molecular formula C12H17ClN2 B3091742 (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine CAS No. 1218699-63-8

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine

Cat. No.: B3091742
CAS No.: 1218699-63-8
M. Wt: 224.73 g/mol
InChI Key: RBIAOZNQZOGXTE-LBPRGKRZSA-N
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Description

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative characterized by a (4-chlorophenyl)methyl group attached to the nitrogen atom of the piperidine ring and an amine group at the 3-position.

Properties

IUPAC Name

(3S)-1-[(4-chlorophenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIAOZNQZOGXTE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and piperidine.

    Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form 1-(4-chlorophenyl)methylpiperidine.

    Chiral Resolution: The racemic mixture of 1-(4-chlorophenyl)methylpiperidine is then subjected to chiral resolution to obtain the (3S)-enantiomer.

    Amine Formation: The final step involves the conversion of the (3S)-1-(4-chlorophenyl)methylpiperidine to (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine through reductive amination or other suitable methods.

Industrial Production Methods

In industrial settings, the production of (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chlorophenyl group in the target compound enhances lipophilicity compared to the fluorophenyl analog (logP ~1.5 vs. The benzyl group in (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine introduces steric bulk and aromatic interactions, which are critical for binding to JAK3 enzymes in immunosuppressant development .

Stereochemical Influence :

  • The (3S) configuration is conserved across analogs, suggesting stereoselectivity in biological activity. For example, (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is specifically used in enantioselective synthesis .

Synthetic Routes :

  • Reductive amination (e.g., using NaBH(OAc)₃) is a common method for synthesizing such amines, as seen in related piperidine derivatives .

Biological Activity

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring substituted with a 4-chlorobenzyl group, which influences its pharmacological properties. The presence of the chlorophenyl moiety enhances lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine is primarily mediated through its interaction with various receptors and enzymes. It may act as an agonist or antagonist depending on the specific molecular target involved. Key interactions include:

  • Neurotransmitter Modulation : The compound has been investigated for its effects on serotonin and norepinephrine levels, suggesting potential antidepressant properties.
  • Opioid Receptor Interaction : Similar compounds have shown analgesic effects by modulating opioid receptors, indicating that (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine may possess similar properties.

Biological Activity Overview

Research has demonstrated several biological activities associated with (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine:

Activity Type Description
Antidepressant Effects Modulates serotonin and norepinephrine levels, potentially alleviating depression.
Analgesic Properties May act on opioid receptors to provide pain relief.
Antibacterial Activity Exhibits moderate to strong activity against various bacterial strains.
Enzyme Inhibition Potentially inhibits acetylcholinesterase (AChE) and urease, contributing to its pharmacological profile.

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives, including (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine:

  • Antidepressant Activity : A study indicated that piperidine derivatives can enhance neurotransmitter levels, leading to potential antidepressant effects. Quantitative structure-activity relationship (QSAR) studies suggest that structural modifications can optimize these effects .
  • Analgesic Properties : Research involving similar compounds has shown significant interactions with opioid receptors, suggesting that (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine may also exhibit analgesic properties through receptor modulation .
  • Antibacterial and Enzyme Inhibition Studies : Compounds bearing the piperidine nucleus have been evaluated for antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Additionally, they have shown strong inhibitory activity against AChE and urease, highlighting their potential in treating various conditions .

Q & A

Q. What are the established synthetic routes for (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves reductive amination between (3S)-piperidin-3-amine and 4-chlorobenzaldehyde, followed by purification via chiral chromatography or crystallization to ensure enantiomeric purity. Key steps include:
  • Use of sodium cyanoborohydride or hydrogen gas with palladium catalysts for stereoselective reduction .
  • Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to resolve enantiomers .
  • Reaction conditions (temperature: 0–25°C; solvent: methanol or ethanol) to minimize racemization .
    Characterization relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and chiral HPLC to confirm stereochemistry .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} (δ 7.3–7.4 ppm for aromatic protons; δ 3.8–4.2 ppm for benzylic CH2_2) and 13C NMR^{13} \text{C NMR} (δ 45–50 ppm for piperidine carbons) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 251.1) .
  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to validate enantiomeric excess (>98%) .

Q. What are the primary solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) at 10–50 mM; limited solubility in water (<1 mM). Use sonication or co-solvents (e.g., cyclodextrins) for aqueous assays .
  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light due to the 4-chlorophenyl group’s photosensitivity .

Advanced Research Questions

Q. How does stereochemistry at the piperidine C3 position influence binding affinity to biological targets?

  • Methodological Answer :
  • The (3S) configuration enhances interactions with chiral binding pockets in receptors (e.g., sigma-1 or histamine H3_3). Comparative studies using (3R) enantiomers show 5–10× lower affinity in radioligand displacement assays .
  • Molecular docking simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the amine group and Asp126 in sigma-1 receptors, which is sterically hindered in (3R) isomers .

Q. How can contradictory data on this compound’s pharmacokinetic (PK) properties be resolved across studies?

  • Methodological Answer :
  • Metabolic Stability : Use liver microsomes from multiple species (human, rat) to assess interspecies variability. For example, cytochrome P450 2D6-mediated oxidation varies significantly, affecting half-life .
  • Statistical Approaches : Apply meta-analysis to PK studies, controlling for variables like dosing regimen (oral vs. intravenous) and formulation (salt vs. free base) .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the piperidine N1 or benzylic positions (e.g., fluorination or methyl groups) to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace the 4-chlorophenyl group with bioisosteres like 4-fluorophenyl or thiophene to enhance metabolic stability while retaining affinity .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic pharmacophores for multi-target activity .

Q. What experimental frameworks address discrepancies in reported cytotoxicity profiles?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate cytotoxicity using consistent cell lines (e.g., HEK293 vs. HepG2) and protocols (MTT vs. ATP luminescence) .
  • Off-Target Profiling : Screen against kinase panels or GPCR arrays to identify confounding interactions (e.g., hERG channel inhibition causing false-positive toxicity) .

Key Research Findings

  • The (3S) configuration is critical for ≥90% of the compound’s reported bioactivity, emphasizing the need for rigorous stereochemical control in synthesis .
  • Derivatives with 4-fluoro or 4-methylbenzyl groups show improved blood-brain barrier permeability in rodent models .
  • Contradictions in cytotoxicity data often stem from assay-specific thresholds; orthogonal validation (e.g., apoptosis markers) is recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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